molecular formula C23H19FN2O3S B2533171 (3E)-1-benzyl-3-({[(4-fluorophenyl)methyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione CAS No. 893315-96-3

(3E)-1-benzyl-3-({[(4-fluorophenyl)methyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione

Cat. No.: B2533171
CAS No.: 893315-96-3
M. Wt: 422.47
InChI Key: RJOWXPVFOQTCMK-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-1-benzyl-3-({[(4-fluorophenyl)methyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic compound with a unique structure. This compound is part of the benzothiazine family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-benzyl-3-({[(4-fluorophenyl)methyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves the condensation of a benzylamine derivative with a fluorophenylmethylidene compound. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities, and additional steps such as purification and crystallization are implemented to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-benzyl-3-({[(4-fluorophenyl)methyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced form, affecting its reactivity and stability.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more stable, reduced forms of the compound.

Scientific Research Applications

(3E)-1-benzyl-3-({[(4-fluorophenyl)methyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (3E)-1-benzyl-3-({[(4-fluorophenyl)methyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
  • (3E)-3-{[(4-fluorobenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Uniqueness

Compared to similar compounds, (3E)-1-benzyl-3-({[(4-fluorophenyl)methyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione stands out due to its unique structural features and specific functional groups

Properties

IUPAC Name

(3E)-1-benzyl-3-[[(4-fluorophenyl)methylamino]methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S/c24-19-12-10-17(11-13-19)14-25-15-22-23(27)20-8-4-5-9-21(20)26(30(22,28)29)16-18-6-2-1-3-7-18/h1-13,15,25H,14,16H2/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOWXPVFOQTCMK-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNCC4=CC=C(C=C4)F)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NCC4=CC=C(C=C4)F)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.